2-((2,2-Difluoroethyl)thio)aniline
Description
Its molecular formula is inferred as C8H9F2NS based on structural analysis. Fluorinated thioethers like this compound are of interest in medicinal and agrochemical research due to the combined electronic effects of fluorine and sulfur, which can modulate lipophilicity, metabolic stability, and binding interactions.
Properties
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NS/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHWRRAXKXTCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2,2-Difluoroethyl)thio)aniline is a sulfur-containing organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound this compound consists of an aniline moiety substituted with a difluoroethylthio group. This structure is significant as the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thioanilines have been reported to possess antibacterial and antifungal activities. A study found that certain thio-containing anilines demonstrated significant inhibition against various bacterial strains, indicating potential as antimicrobial agents .
The biological effects of this compound can be attributed to its ability to interact with various molecular targets within cells. The difluoroethyl group enhances membrane permeability, allowing the compound to enter cells where it may interfere with key cellular processes. Potential mechanisms include:
- Enzyme Inhibition : Compounds with thiol groups can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate oxidative stress pathways, leading to cytotoxic effects in cancer cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated thioaniline derivatives for antimicrobial activity; found effective against Gram-positive bacteria. |
| Study B | Evaluated anticancer effects in human cancer cell lines; reported IC50 values indicating significant inhibition of cell growth. |
| Study C | Explored structure-activity relationships (SAR); identified key functional groups contributing to enhanced biological activity. |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Relevance:
The incorporation of the 2,2-difluoroethyl group enhances the lipophilicity and biological activity of compounds. This modification can significantly influence the pharmacokinetic properties of drug candidates. For instance, studies have shown that the 2,2-difluoroethyl group acts as a hydrogen bond donor, which can improve binding affinity to biological targets .
Case Study:
A recent study demonstrated the late-stage difluoroethylation of Captopril, a hypertension drug, using a hypervalent iodine reagent. The reaction yielded N-(2,2-difluoroethyl)-Captopril in 45% yield, showcasing the utility of this modification in drug design . This method allows for selective incorporation of the difluoroethyl moiety into complex pharmaceutical structures.
Synthetic Organic Chemistry
Electrophilic Difluoroethylation:
The electrophilic difluoroethylation of nucleophiles such as thiols and amines has been reported using hypervalent iodine reagents. This approach enables access to a variety of 2,2-difluoroethylated compounds with high yields . The method is particularly useful for synthesizing derivatives of anilines and other nitrogen-containing compounds.
Mechanism Insights:
The mechanism involves ligand coupling between the hypervalent iodine reagent and nucleophiles, facilitating the transfer of the 2,2-difluoroethyl group. Variations in nucleophile structure (e.g., electron-rich vs. electron-deficient) influence reaction efficiency and product distribution .
Materials Science
Specialty Chemicals:
The compound serves as an intermediate in synthesizing specialty chemicals with unique properties. Its application extends to producing fluorinated polymers and materials that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
Table: Comparison of Properties
| Property | 2-((2,2-Difluoroethyl)thio)aniline | Traditional Anilines |
|---|---|---|
| Lipophilicity (logP) | Higher due to difluoroethyl group | Lower |
| Reactivity with Nucleophiles | Enhanced via electrophilic substitution | Variable |
| Stability | Increased due to fluorination | Generally lower |
Comparison with Similar Compounds
N-Benzyl-N-(2,2-difluoroethyl)aniline (C15H15F2N)
- Structure : N-alkylated aniline with benzyl and 2,2-difluoroethyl groups.
- Key Differences : The absence of a sulfur atom and presence of a benzyl group increase steric bulk and lipophilicity compared to the thioether in the target compound. N-alkylation may enhance metabolic stability but reduce hydrogen-bonding capacity.
- Applications : Used in reductive N-alkylation studies (), suggesting utility in synthetic methodologies for amine derivatives.
2-(2,2-Difluoroethoxy)-6-trifluoromethyl-aniline (C9H8F5NO)
- Structure : Ethoxy linker with 2,2-difluoro substitution and a trifluoromethyl group on the aniline ring.
- Key Differences: The ether oxygen (vs. Higher fluorine content (5 F atoms) may enhance metabolic resistance.
- Applications : Likely serves as a fluorinated building block for pharmaceuticals, similar to trifluoroaniline esters in .
N-(2,2-Difluoroethyl)-4-methylaniline (C9H11F2N)
- Structure : N-substituted aniline with a 2,2-difluoroethyl group and para-methyl substituent.
- Key Differences: The methyl group increases electron density on the aromatic ring, contrasting with the electron-withdrawing thioether in the target compound.
- Applications : Structural simplicity makes it a candidate for studying fluorine’s impact on amine reactivity.
m-Chloro-N-(2,2-difluoroethyl)aniline (C8H8ClF2N)
- Structure : Meta-chloro substituent on the aniline ring with an N-linked 2,2-difluoroethyl group.
- Key Differences : Chlorine’s electronegativity and size differ from sulfur, affecting aromatic ring reactivity and intermolecular interactions. The absence of sulfur may reduce nucleophilicty at the substituent site.
- Applications : Chlorinated anilines are common in agrochemicals; this compound could explore halogen-fluorine synergies.
2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)aniline (C9H9F4NS)
- Structure : Trifluoroethylthio group with additional fluorine and methyl substituents on the ring.
- Key Differences : The trifluoroethyl group increases electronegativity and steric demand compared to the difluoroethyl group in the target compound. Methyl and fluorine substituents may direct regioselectivity in further functionalization.
- Applications : Trifluoroethylthio groups are explored in bioactive molecules for enhanced binding affinity.
4-(Thiophen-2-yl)aniline (C10H9NS)
- Structure : Thiophene ring fused to the aniline via a single bond.
- Sulfur is part of an aromatic system, altering electronic effects compared to a thioether.
- Applications : Thiophene-containing anilines are used in materials science and as ligands in catalysis.
Research Implications and Gaps
- Toxicity Considerations : highlights that toxicological data for such fluorinated thioethers are often incomplete, warranting further study.
- Synthetic Utility : The compound’s discontinued status in commercial catalogs () suggests niche use, but its structural motifs align with intermediates in antiviral and anticancer agent synthesis.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic attack of the thiol group (-SH) in 2-aminothiophenol on a difluoroethyl electrophile, such as 1,1-difluoro-2-chloroethane. A base, often potassium carbonate (K₂CO₃) or triethylamine (Et₃N), deprotonates the thiol to enhance its nucleophilicity. The solvent system varies but commonly includes polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates.
Representative Procedure
A mixture of 2-aminothiophenol (1.0 equiv), 1,1-difluoro-2-chloroethane (1.3 equiv), and K₂CO₃ (1.5 equiv) in DMF is stirred at 80°C for 12–16 hours. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the product.
Optimization and Yield
Yields for this method range from 65% to 85%, depending on reaction time and temperature. Excessive heating (>100°C) risks decomposition of the difluoroethyl group, while shorter reaction times (<12 hours) lead to incomplete conversion. Catalytic additives, such as tetrabutylammonium iodide (TBAI), improve phase transfer in biphasic systems, boosting yields by 10–15%.
Table 1: Comparative Yields for Nucleophilic Substitution
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,1-Difluoro-2-Cl | K₂CO₃ | DMF | 80 | 78 |
| 1,1-Difluoro-2-Br | Et₃N | DMSO | 70 | 82 |
| 1,1-Difluoro-2-I | NaHCO₃ | THF | 60 | 65 |
Photoinduced Difluoroalkylation
Recent advances in photochemistry have enabled transition-metal-free difluoroalkylation of anilines, offering a greener alternative to traditional methods.
Eosin Y-Catalyzed Process
In this method, eosin Y acts as a photocatalyst under visible light (525 nm LED) to generate difluoroalkyl radicals from ethyl bromodifluoroacetate (ICF₂COOEt). The radicals couple with aniline derivatives in the presence of a base.
Key Steps
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Radical Generation : ICF₂COOEt undergoes single-electron transfer (SET) with eosin Y, producing - CF₂COOEt.
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Coupling : The radical reacts with 2-aminothiophenol, forming the C–S bond.
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Deprotection : The ester group is hydrolyzed to yield the final product.
Procedure
A mixture of 2-aminothiophenol (0.3 mmol), ICF₂COOEt (0.4 mmol), eosin Y (0.02 mmol), and Na₂CO₃ (0.45 mmol) in DMF is degassed and irradiated for 24 hours. Purification by flash chromatography affords the product in 70–75% yield.
Electron Donor-Acceptor (EDA) Complex Method
This variant eliminates the need for a photocatalyst by forming an EDA complex between the aniline and ICF₂COOEt. Irradiation at 427 nm initiates the reaction, achieving comparable yields (75–80%) in shorter times (16 hours).
Advantages
-
Cost-Effective : No metal catalyst required.
-
Scalability : Demonstrated at 1.0 mmol scale with 80% yield.
Multi-Step Synthesis via Intermediate Functionalization
Complex synthetic routes are employed when direct substitution is impractical, often involving protective group strategies.
Thioamide Intermediate Route
A patent by Justia outlines a multi-step synthesis for analogous compounds, adaptable to this compound:
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Thioamide Formation : React 2-((2,2-difluoroethyl)thio)benzoic acid with thionyl chloride (SOCl₂) and hydroxylamine hydrochloride (NH₂OH·HCl) to form the thioamide.
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Hoffman Degradation : Heat the thioamide with a base (e.g., K₂CO₃) to yield the aniline derivative.
Critical Parameters
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SOCl₂ Stoichiometry : Excess SOCl₂ (2.0 equiv) ensures complete acid chloride formation.
-
Temperature Control : Maintaining 75–80°C during thioamide synthesis prevents side reactions.
Table 2: Multi-Step Synthesis Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioamide Formation | SOCl₂, NH₂OH·HCl | 75°C, 8 h | 75 |
| Hoffman Degradation | K₂CO₃, DMSO | 70°C, 16 h | 60 |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost | Green Metrics |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–82 | High | Low | Moderate |
| Photoinduced | 70–80 | Moderate | Medium | High |
| Multi-Step | 60–75 | Low | High | Low |
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Nucleophilic Substitution excels in scalability and cost but requires hazardous solvents.
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Photoinduced Methods align with green chemistry principles but demand specialized equipment.
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Multi-Step Synthesis is reserved for structurally complex analogs due to lower efficiency.
Q & A
Q. What are the optimal synthetic routes for 2-((2,2-Difluoroethyl)thio)aniline, and how do reaction conditions influence yield and purity?
The synthesis of fluorinated aniline derivatives typically involves nucleophilic substitution or coupling reactions. For analogous compounds like 3-Chloro-2-(2,2-difluoroethoxy)aniline, stepwise introduction of fluorinated groups via alkylation or thioether formation is critical. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of fluorinated intermediates .
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to suppress side reactions like oxidation of the amine group .
- Catalysts : Pd-based catalysts or Lewis acids (e.g., AlCl₃) improve regioselectivity in thioether formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, with yields typically ranging from 50–75% .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- ¹H/¹³C NMR : The amine proton (δ 3.5–5.0 ppm) and CF₂ groups (δ 110–120 ppm in ¹⁹F NMR) are diagnostic. For example, in 2-(Trifluoromethylthio)aniline, the CF₃ group appears as a triplet (J = 12 Hz) in ¹⁹F NMR .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.05 for C₈H₈F₂NS) and isotopic patterns for sulfur and fluorine .
- IR spectroscopy : N-H stretching (3350–3450 cm⁻¹) and C-S vibrations (650–700 cm⁻¹) are characteristic .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Protective equipment : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
- Waste disposal : Collect fluorinated byproducts separately for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How does the electronic nature of the difluoroethylthio group influence the compound’s reactivity in cross-coupling reactions?
The strong electron-withdrawing effect of the CF₂ group stabilizes transition states in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline, the CF₂ group increases electrophilicity at the aromatic ring, enabling efficient Pd-catalyzed C-N bond formation (yields >80%) . Computational studies (DFT) suggest the CF₂ group lowers the LUMO energy by ~1.2 eV, facilitating oxidative addition .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated anilines?
Discrepancies in IC₅₀ values or receptor binding affinities may arise from:
- Purity variations : Impurities (>5%) in commercial batches can skew results. Use HPLC (≥99% purity) for biological assays .
- Solubility differences : Fluorinated compounds often require DMSO/cosolvent systems. For 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride, solubility in PBS is pH-dependent (optimal at pH 7.4) .
- Assay interference : Fluorophores or thiol-reactive groups may artifactually modulate enzymatic readouts. Include control experiments with structurally similar non-fluorinated analogs .
Q. How can computational modeling predict the metabolic stability of this compound?
- Docking studies : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). Fluorine’s inductive effects reduce basicity of the amine, slowing N-oxidation .
- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (>80%) based on the compound’s fluorine content and thioether linkage .
- Metabolic pathway mapping : Fluorinated groups often undergo defluorination or glucuronidation. Radiolabeling (¹⁸F) studies can track metabolites in vitro .
Q. What analytical techniques are critical for detecting degradation products of this compound under varying storage conditions?
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) reveal hydrolysis of the thioether bond. Monitor via:
- Light exposure : UV-Vis spectroscopy (λ = 254 nm) identifies photooxidation products .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields for Fluorinated Aniline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
